molecular formula C15H19N5O2 B2499353 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine CAS No. 1235058-61-3

1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Cat. No.: B2499353
CAS No.: 1235058-61-3
M. Wt: 301.35
InChI Key: JAXRXXNTEZZWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a synthetic organic compound featuring a triazole-piperazine hybrid scaffold. With a molecular formula of C15H18N6O2 and a molecular weight of 314.35 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery research. The structure integrates a 1,2,3-triazole ring, known for its stability and ability to participate in hydrogen bonding, which is critical for binding to biological targets . This triazole ring is linked via a carbonyl group to a piperazine moiety, a common feature in pharmacologically active compounds that often contributes to solubility and molecular recognition. Triazole derivatives are extensively investigated for a broad spectrum of biological activities. The 1,2,3-triazole core is a key pharmacophore in compounds studied for antimicrobial , anticancer , anti-inflammatory , anticonvulsant , and antifungal applications . The presence of the piperazine ring further enhances the potential of this molecule to be explored as a scaffold for developing novel therapeutic agents, particularly in the synthesis of complex molecules for structure-activity relationship (SAR) studies. This chemical is provided as a high-purity solid for research purposes. It is intended for use in laboratory experiments only and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-9-7-19(8-10-20)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXRXXNTEZZWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole nucleus is constructed via click chemistry, leveraging the reaction between methyl azide and propiolic acid derivatives:

Procedure :

  • Methyl azide synthesis : Dropwise addition of sodium azide (1.2 eq) to methyl iodide in DMF at 0°C, stirred for 2 h.
  • CuAAC reaction : Combine methyl azide (1 eq), propiolic acid (1 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in t-BuOH/H₂O (1:1). Stir at 25°C for 12 h.
  • Workup : Acidify with 1M HCl, extract with ethyl acetate, and purify via silica chromatography (DCM/MeOH 95:5) to yield 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (68% yield).

Characterization :

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 3.91 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
  • ESI-MS : m/z 142.05 [M+H]⁺.

Preparation of 1-(4-Methoxyphenyl)Piperazine

Boc-Protection and Alkylation Sequence

To ensure mono-substitution, piperazine undergoes selective protection followed by arylative functionalization:

Step 1: Boc-Protection

  • React piperazine (1 eq) with Boc₂O (1.1 eq) in dichloromethane (DCM) using DMAP (0.01 eq) as catalyst. Stir at 0°C→25°C for 6 h.
  • Yield : 92% of N-Boc-piperazine as white crystals.

Step 2: 4-Methoxyphenyl Substitution

  • Treat N-Boc-piperazine (1 eq) with 4-methoxybenzyl chloride (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 8 h.
  • Yield : 85% of N-Boc-N'-(4-methoxyphenyl)piperazine.

Step 3: Boc Deprotection

  • Stir the protected intermediate (1 eq) with TFA/DCM (1:1) at 25°C for 30 min. Concentrate and neutralize with saturated NaHCO₃.
  • Yield : 89% of 1-(4-methoxyphenyl)piperazine as a pale-yellow oil.

Characterization :

  • ¹³C NMR (75 MHz, CDCl₃): δ 159.2 (OCH₃), 114.7–130.1 (aromatic C), 54.3 (piperazine CH₂).

Amide Bond Formation: Final Coupling Reaction

Acyl Chloride Activation and Nucleophilic Acylation

The triazole carboxylic acid is activated for coupling with the free piperazine amine:

Procedure :

  • Acyl chloride synthesis : Reflux 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq) with SOCl₂ (3 eq) in anhydrous DCM for 2 h. Evaporate excess SOCl₂ under vacuum.
  • Amidation : Add 1-(4-methoxyphenyl)piperazine (1 eq) and Et₃N (2 eq) to the acyl chloride in THF at 0°C. Warm to 25°C and stir for 6 h.
  • Purification : Chromatograph on silica gel (EtOAc/hexane 70:30) to isolate the target compound (74% yield).

Optimization Data :

Parameter Optimal Condition Yield Impact
Coupling Agent SOCl₂ 74%
Solvent THF >70%
Base Et₃N 74%
Temperature 0°C → 25°C Minimal decomposition

Characterization of Final Product :

  • Melting Point : 168–170°C.
  • ¹H NMR (300 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 6.88–7.25 (m, 4H, aromatic), 4.02 (s, 3H, OCH₃), 3.81 (s, 3H, NCH₃), 3.45–3.72 (m, 8H, piperazine CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Triazole Synthesis

Source 5 demonstrates accelerated triazole formation using nitrile-hydrazide cyclocondensation under microwave irradiation:

Procedure :

  • Mix cyanoacetic acid (1 eq) and methylhydrazine (1 eq) in ethanol. Irradiate at 120°C (300 W) for 15 min.
  • Yield : 82% of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Advantages :

  • 4x faster than conventional heating.
  • Higher purity (HPLC >98%).

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

  • Issue : Competitive bis-alkylation at both piperazine nitrogens.
  • Solution : Boc-protection ensures mono-substitution, as alkylation occurs preferentially at the unprotected nitrogen.

Triazole Ring Oxidation

  • Issue : Over-oxidation of the triazole during carboxylic acid synthesis.
  • Mitigation : Use of mild oxidizing agents (e.g., KMnO₄ in acidic conditions) prevents ring degradation.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the triazole ring might yield a dihydrotriazole compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazole-piperazine compounds exhibit significant anticancer activity. A study demonstrated that similar compounds could induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cell cycle progression. For instance, compounds structurally related to 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine have shown promising results against various cancer cell lines such as MCF-7 and HeLa with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-70.99
Compound BHeLa1.25
Compound CNCI-H4600.85

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can exhibit activity against various bacterial strains. The presence of the piperazine and triazole rings enhances the compound's ability to disrupt microbial cell functions.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Study on Apoptosis Induction

A significant study focused on the synthesis and evaluation of substituted triazole-piperazine derivatives for their ability to induce apoptosis in cancer cells. Among the synthesized compounds, one derivative demonstrated an IC50 value of 0.99 µM against BT-474 breast cancer cells. The study utilized assays such as acridine orange/ethidium bromide staining to confirm apoptotic activity .

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of several piperazine derivatives against common bacterial pathogens. The results indicated that compounds with methoxy and triazole substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine would depend on its specific biological target. Generally, compounds with triazole and piperazine moieties can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

Key Structural Differences

  • Positional Isomerism : The 4-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl analogues (e.g., ), which show dopamine D2 receptor binding. The para-methoxy group may improve metabolic stability compared to ortho-substituted derivatives .
  • Triazole vs. Other Heterocycles: The 1,2,3-triazole-4-carbonyl group distinguishes the target compound from analogues with nitroimidazole () or cyclopropanecarbonyl () substituents.
  • Hybrid Motifs: Unlike the phthalazinone-piperazine hybrid in KU-0059436 (), the target compound lacks a fused aromatic system, which may reduce PARP inhibition but improve solubility .

Antifungal Activity

The target compound shares structural similarities with 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c), which inhibits Candida albicans hyphae formation . The triazole group in the target compound may enhance activity by interfering with fungal cytochrome P450 enzymes, similar to azole-class antifungals.

Anticancer Potential

Triazole-piperazine hybrids () demonstrate moderate activity against solid tumors, likely through DNA intercalation or kinase inhibition. The target compound’s 1-methyltriazole group could improve cellular uptake compared to nitroimidazole derivatives .

Enzyme Inhibition

KU-0059436 (), a PARP inhibitor, highlights the role of piperazine-carbonyl groups in enzyme binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Physical Properties of Selected Analogues
Compound Name Melting Point (°C) Solubility (Predicted) LogP (Estimated) Reference
Target Compound Not reported Moderate (due to triazole) ~2.5
1-(4-Methoxyphenyl)-4-(4-fluorophenyl)piperazine (Compound 17, ) 79.8–80.5 Low ~3.0
1-(2-Methoxyphenyl)-4-(2-nitrobenzyl)piperazine () Not reported Moderate ~2.8
  • Melting Points : Derivatives with halogen substituents (e.g., 4-fluorophenyl in ) exhibit higher melting points due to increased crystallinity, whereas the target compound’s triazole may reduce melting point via steric hindrance .
  • LogP : The triazole’s polarity likely lowers the target compound’s LogP compared to purely aromatic analogues, improving aqueous solubility .

Biological Activity

1-(4-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole moieties. The process often includes the use of various reagents under controlled conditions to ensure high yields and purity. For instance, the reaction may be performed in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

Anti-inflammatory Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anti-inflammatory activity. A study highlighted that compounds similar to this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specifically:

  • COX-1 Inhibition : IC50 values ranged from 39.8 μM to 45.9 μM.
  • COX-2 Inhibition : IC50 values were between 46.3 μM and 68.2 μM.

These values suggest that the compound may have comparable efficacy to established anti-inflammatory drugs like indomethacin and celecoxib .

Antimicrobial Activity

The triazole scaffold is well-known for its antimicrobial properties. In vitro studies have shown that compounds containing this structure exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 21.25 μM against tuberculosis strains .

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties for triazole derivatives. The mechanism of action may involve the inhibition of specific cancer cell proliferation pathways through apoptosis induction or cell cycle arrest. Notably, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Anti-inflammatory Study : A series of triazole derivatives were synthesized and tested for their anti-inflammatory effects in animal models. Results showed a reduction in inflammation markers comparable to standard treatments .
  • Antimicrobial Screening : A comprehensive screening of triazole derivatives against a panel of bacterial strains revealed that several compounds exhibited potent antimicrobial activity, warranting further investigation into their mechanisms .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain piperazine-triazole hybrids induced significant cytotoxicity in cancer cells while exhibiting low toxicity in normal cells .

Data Tables

Biological ActivityIC50 Values (μM)Reference
COX-1 Inhibition39.8 - 45.9
COX-2 Inhibition46.3 - 68.2
Antimicrobial MIC≤21.25

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine?

Methodological Answer:
The compound is typically synthesized via coupling reactions between functionalized benzoic acids and piperazine derivatives. A common approach involves:

Coupling Reaction : Reacting N-(4-methoxyphenyl)piperazine with a carboxylic acid derivative (e.g., 1-methyl-1H-1,2,3-triazole-4-carboxylic acid) using a dehydrating agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form the amide bond .

Purification : Column chromatography or recrystallization to isolate the product.

Optimization : Adjusting reaction conditions (e.g., solvent: toluene or DMF; temperature: room temperature to 80°C) to improve yield (reported ~70-85%) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Key techniques include:

X-ray Crystallography : Resolves the 3D conformation of the piperazine ring and triazole-carbonyl group, identifying hydrogen-bonding patterns (e.g., C–H⋯O interactions) that influence supramolecular assembly .

NMR Spectroscopy : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.7-3.8 ppm; triazole protons at δ 8.1-8.3 ppm) .

Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~341.4 [M+H]+) .

Advanced: How do structural modifications (e.g., halogen substitution) affect its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Electron-Withdrawing Groups (EWGs) : Substitution with halogens (Cl, F) at the triazole or phenyl ring enhances receptor binding affinity (e.g., dopamine D2 receptors) by increasing polarity and hydrogen-bonding potential .

Hydrogen-Bonding Effects : For example, 2-fluoro substitution on the benzoyl group in analogs forms C–H⋯O bonds, improving antimicrobial activity (MIC ~2 µg/mL against S. aureus) .

Steric Effects : Bulky groups (e.g., tert-butyl) reduce solubility but improve metabolic stability .

Advanced: What methodologies are used to evaluate its pharmacokinetic properties?

Methodological Answer:

Solubility and Lipophilicity : Measured via shake-flask method (logP ~2.5) or HPLC retention time. The methoxyphenyl group increases lipophilicity but may reduce aqueous solubility .

Metabolic Stability : Incubation with liver microsomes (human/rat) identifies primary metabolites (e.g., O-demethylation of the methoxy group) via LC-MS/MS .

Plasma Protein Binding (PPB) : Equilibrium dialysis shows ~85% binding, influenced by the triazole-carbonyl group .

Advanced: How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

Methodological Answer:

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in viability assays).

Control Compounds : Use reference inhibitors (e.g., imatinib for kinase assays) to validate experimental setups .

Data Normalization : Account for batch-to-batch variability in compound purity (>95% by HPLC) .

Advanced: What computational approaches predict its target interactions?

Methodological Answer:

Molecular Docking : Simulate binding to targets (e.g., serotonin 5-HT2A receptor) using AutoDock Vina. The triazole-carbonyl group shows strong π-π stacking with Trp336 .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity (e.g., IC50) to design derivatives .

MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å) .

Advanced: What in vitro/in vivo models are suitable for toxicity profiling?

Methodological Answer:

In Vitro :

  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM desired) .
  • Cytotoxicity : MTT assay on primary hepatocytes (EC50 >100 µM indicates low toxicity) .

In Vivo :

  • Acute Toxicity : Rodent studies (LD50 >500 mg/kg) .
  • Genotoxicity : Ames test for mutagenicity .

Advanced: How does the compound’s supramolecular assembly influence crystallography and formulation?

Methodological Answer:

Crystal Packing : Hydrogen bonds (e.g., C–H⋯O) and π-π stacking create stable lattices, affecting solubility. For example, disordered aroyl rings in analogs reduce crystallinity .

Polymorphism Screening : Use slurry experiments with solvents (e.g., ethanol/water) to identify stable forms for tablet formulation .

Advanced: What strategies improve its blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

Prodrug Design : Introduce ester groups (e.g., ethyl carbonate) to enhance lipophilicity (logP increased by ~1.5 units) .

P-gp Inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) to reduce efflux .

In Silico BBB Prediction : Tools like BBB Predictor estimate permeability (e.g., CNS+ score >0.5) .

Advanced: How is the compound utilized in combination therapies (e.g., antimicrobial synergy)?

Methodological Answer:

Checkerboard Assay : Test synergy with fluconazole against C. albicans (FIC index <0.5 indicates synergy) .

Mechanistic Studies : RNA-seq identifies upregulated pathways (e.g., ergosterol biosynthesis) when combined with azoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.